molecular formula C9H9N3O2 B032161 2,3-Dimethyl-6-nitro-2H-indazole CAS No. 444731-73-1

2,3-Dimethyl-6-nitro-2H-indazole

Cat. No. B032161
M. Wt: 191.19 g/mol
InChI Key: JHGRUPGVUMAQQU-UHFFFAOYSA-N
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Patent
US07262203B2

Procedure details

To a stirred solution of 18.5 g (0.11 mol) of 3-methyl-6-nitro-1H-indazole in 350 ml acetone, at room temperature, was added 20 g (0.14 mol) of trimethyloxonium tetraflouroborate. After the solution was allowed to stir under argon for 3 hours, the solvent was removed under reduced pressure. To the resulting solid was added saturated aqueous NaHCO3 (600 ml) and a 4:1 mixture of chloroform-isopropanol (200 ml), and the mixture was agitated and the layers were separated. The aqueous phase was washed with additional chloroform: isopropanol (4×200 ml) and the combined organic phase was dried (Na2SO4). Filtration and removal of solvent gave a tan solid. The solid was washed with ether (200 ml) to afford 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid (15.85 g, 73%). 1H NMR (300 MHz, d6DMSO) δ 8.51 (s, 1H), 7.94 (d, J=9.1 Hz, 1H), 7.73 (d, J=8.9 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H). MS (ES+, m/z) 192 (M+H).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.F[B-](F)(F)F.[CH3:19][O+](C)C>CC(C)=O>[CH3:19][N:3]1[C:2]([CH3:1])=[C:10]2[C:5]([CH:6]=[C:7]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:9]2)=[N:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
CC1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
20 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir under argon for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting solid was added saturated aqueous NaHCO3 (600 ml)
ADDITION
Type
ADDITION
Details
a 4:1 mixture of chloroform-isopropanol (200 ml)
STIRRING
Type
STIRRING
Details
the mixture was agitated
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous phase was washed with additional chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
isopropanol (4×200 ml) and the combined organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a tan solid
WASH
Type
WASH
Details
The solid was washed with ether (200 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C2C=C(C=CC2=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.85 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.